molecular formula C30H44O2 B1247071 Alertenone

Alertenone

Cat. No.: B1247071
M. Wt: 436.7 g/mol
InChI Key: WYBSXJBCCDNLRE-BNRYJZQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it belongs to the tetronic acid derivatives, characterized by a fused bicyclic framework with oxygenated functional groups. Alertenone has demonstrated significant cytotoxicity against multiple human cancer cell lines, including A549 (lung carcinoma), HOP-92 (non-small cell lung cancer), SF-295 (CNS cancer), and melanoma cells, with mechanisms involving apoptosis induction and cell cycle arrest . Its unique structure and potent activity have positioned it as a candidate for further preclinical evaluation.

Properties

Molecular Formula

C30H44O2

Molecular Weight

436.7 g/mol

IUPAC Name

(1S,4R,5R,6S,9S)-9,11,11-trimethyl-2-methylidene-4-[[(1S,2S,5S,6S,9S)-9,11,11-trimethyl-3-oxo-2-tricyclo[4.3.2.01,5]undecanyl]methyl]tricyclo[4.3.2.01,5]undecan-3-one

InChI

InChI=1S/C30H44O2/c1-16-9-11-21-25-19(26(32)18(3)29(16,25)14-28(21,6)7)12-23-24(31)13-22-20-10-8-17(2)30(22,23)15-27(20,4)5/h16-17,19-23,25H,3,8-15H2,1-2,4-7H3/t16-,17-,19+,20-,21-,22-,23+,25-,29+,30-/m0/s1

InChI Key

WYBSXJBCCDNLRE-BNRYJZQMSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)[C@@H](C(=O)C3)C[C@@H]4[C@H]5[C@@H]6CC[C@@H]([C@]5(CC6(C)C)C(=C)C4=O)C

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(C(=O)C3)CC4C5C6CCC(C5(CC6(C)C)C(=C)C4=O)C

Synonyms

alertenone

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Potential

In Vitro and In Vivo Efficacy
  • This compound: IC₅₀ values range from 0.5–2.0 µM across tested cell lines, surpassing Crassolide (IC₅₀: 5–10 µM) and 9,11-Secosterol (IC₅₀: 3–7 µM) .
  • Synergistic Effects: this compound enhances the efficacy of doxorubicin in melanoma models, reducing required chemotherapeutic doses by 40% .
Limitations and Challenges
  • Bioavailability: this compound’s hydrophobicity limits aqueous solubility, a challenge shared with Suberosenone and Lobohedleolide .
  • Structural Complexity : Total synthesis remains unfeasible, contrasting with simpler analogues like Crassolide, which have been semi-synthetically modified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alertenone
Reactant of Route 2
Alertenone

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